1,5-DIBROMOPENTANE-D10

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

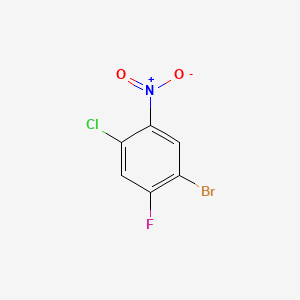

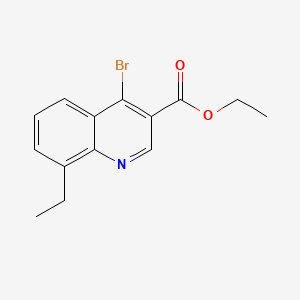

1,5-Dibromopentane-d10 is the deuterium labeled 1,5-Dibromopentane . Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .

Synthesis Analysis

1,5-Dibromopentane-d10 is used in the preparation of 1,5-di-Grignard reagent. It has also been used in the synthesis of novel spirocyclic pyrrolidones .Molecular Structure Analysis

The molecular structure of 1,5-Dibromopentane-d10 is similar to that of 1,5-Dibromopentane, with the difference being the presence of deuterium atoms .Chemical Reactions Analysis

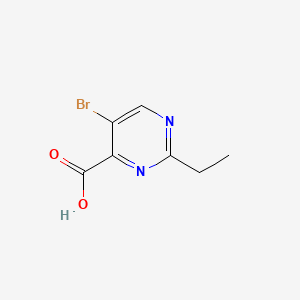

1,5-Dibromopentane-d10, like its non-deuterated counterpart, can participate in various chemical reactions. For instance, it can be used to prepare derivatives of 5-pyrazolones .Aplicaciones Científicas De Investigación

Synthesis of Chalcogenolanes and Chalcogenanes

1,5-Dibromopentane is utilized in the synthesis of chalcogenolanes and chalcogenanes through reactions with potassium chalcogenides. This innovative route employs a reductive generation of potassium selenide, telluride, diselenide, or ditelluride from elemental chalcogens, using a hydrazine hydrate-KOH system. This method presents a novel approach to preparing saturated heterocyclic compounds containing selenium or tellurium (Levanova et al., 2012).

Precursors to Heteracyclohexanes

The compound plays a critical role in preparing 3-substituted 1,5-dibromopentanes, serving as precursors for liquid crystalline derivatives with 6-membered heterocyclic rings. These intermediates are essential for synthesizing sulfonium zwitterions, showcasing the versatility of 1,5-dibromopentane in organic synthesis and materials science (Ringstrand et al., 2011).

Crystal Structure Analysis

The reaction of 1,5-dibromopentane with urotropine yields crystals for structural analysis, facilitating the understanding of molecular interactions and bonding. This analysis highlights the role of 1,5-dibromopentane in forming molecular salts useful for crystallographic studies and elucidating halogen-hydrogen bonding mechanisms (Mulrooney et al., 2021).

Thermodynamic and Acoustic Properties

Research into the thermodynamic and acoustic properties of 1,5-dibromopentane contributes to our understanding of its behavior under various conditions. This study provides new data on the speed of sound in the liquid phase of 1,5-dibromopentane, helping to calculate densities, heat capacities, and compressibilities, which are crucial for its applications in scientific and industrial processes (Chorążewski & Skrzypek, 2010).

Functionalization of Single-Walled Carbon Nanotubes

The functionalization of single-walled carbon nanotubes (SWNTs) with dibromoalkanes, including 1,5-dibromopentane, showcases the compound's role in nanotechnology. This process achieves fine control over the band gap of SWNTs, indicating the potential of 1,5-dibromopentane in the development of advanced materials with tunable electrical and optical properties (Maeda et al., 2019).

Safety And Hazards

Propiedades

Número CAS |

1219802-90-0 |

|---|---|

Nombre del producto |

1,5-DIBROMOPENTANE-D10 |

Fórmula molecular |

C5H10Br2 |

Peso molecular |

240.004 |

Nombre IUPAC |

1,5-dibromo-1,1,2,2,3,3,4,4,5,5-decadeuteriopentane |

InChI |

InChI=1S/C5H10Br2/c6-4-2-1-3-5-7/h1-5H2/i1D2,2D2,3D2,4D2,5D2 |

Clave InChI |

IBODDUNKEPPBKW-YXALHFAPSA-N |

SMILES |

C(CCBr)CCBr |

Sinónimos |

1,5-DIBROMOPENTANE-D10 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 4-chloro-1H-pyrrolo[2,3-C]pyridine-2-carboxylate](/img/structure/B595940.png)

![Silane, [(4-ethoxyphenyl)ethynyl]trimethyl-(9CI)](/img/structure/B595947.png)

![4-(5-Chloro-1-isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)pyrimidin-2-amine](/img/structure/B595959.png)